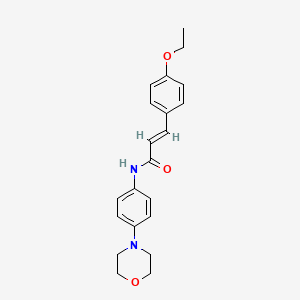
(E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide, also known as EPPMA, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. EPPMA belongs to the family of acrylamides, which are organic compounds that have a wide range of applications in various industries, including pharmaceuticals, cosmetics, and agriculture. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Acrylamide derivatives, like those related to (E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research has shown that compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide are effective in inhibiting corrosion of copper in nitric acid solutions. This was demonstrated using chemical and electrochemical methods, suggesting potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Polymer Science
Acrylamide derivatives have also been investigated in polymer science. One study explored the synthesis and characterization of polymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, incorporating acrylamide structures. These polymers showed potential for use in UV-curable pigmented coatings, indicating a wide range of applications in materials science (Angiolini et al., 1997).
Medicinal Chemistry
In medicinal chemistry, acrylamide derivatives have shown relevance. For instance, compounds structurally similar to (E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide were synthesized and demonstrated activity as KCNQ2 potassium channel openers. Such compounds have potential therapeutic applications in neurological disorders (L'Heureux et al., 2005).
Environmental Applications
Another study on poly(2-acrylamido glycolic acid-co-acryloyl morpholine) and similar polymers focused on their ability to bind environmentally impacting metal ions. These polymers, incorporating acrylamide structures, demonstrated significant metal ion retention capabilities, suggesting applications in environmental remediation and water treatment (Rivas & Maureira, 2008).
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-20-10-3-17(4-11-20)5-12-21(24)22-18-6-8-19(9-7-18)23-13-15-25-16-14-23/h3-12H,2,13-16H2,1H3,(H,22,24)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGSUHXTHJPKT-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
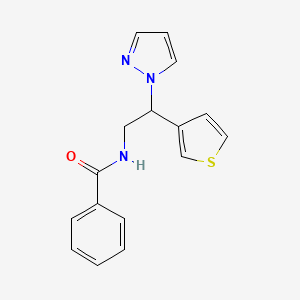
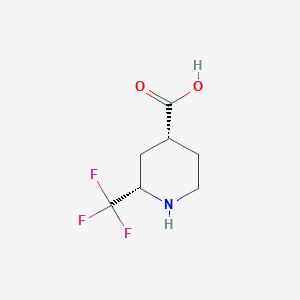
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)
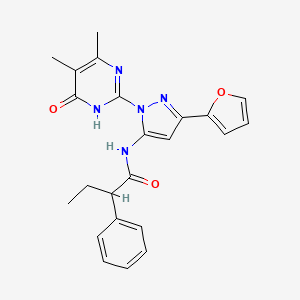
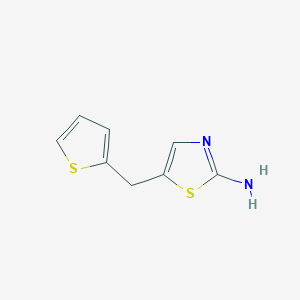
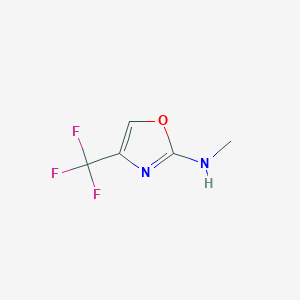
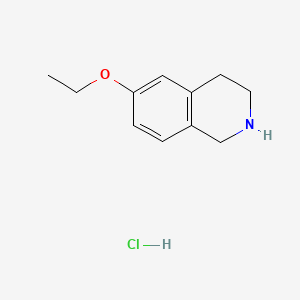
![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)
![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)
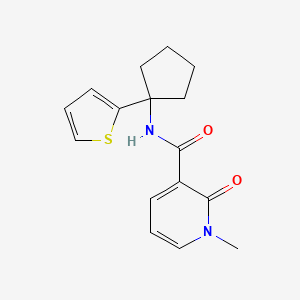
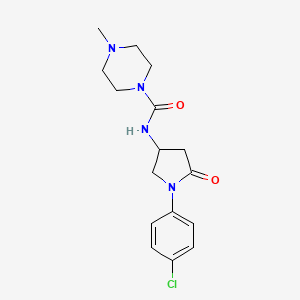

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)